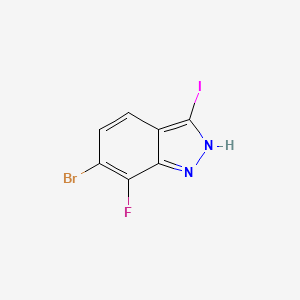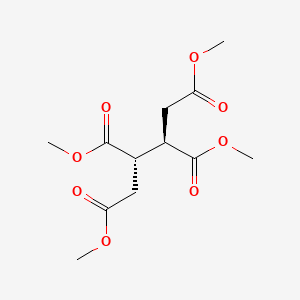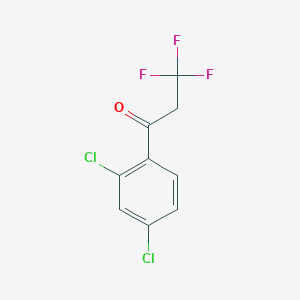
6-Bromo-7-fluoro-3-iodo-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-7-fluoro-3-iodo-1H-indazole is a chemical compound with the molecular formula C7H3BrFIN2 . It has a molecular weight of 340.92 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles, which includes this compound, has been achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of this compound is defined by its IUPAC name and InChI code: 6-bromo-5-fluoro-3-iodo-1H-indazole and 1S/C7H3BrFIN2/c8-4-2-6-3 (1-5 (4)9)7 (10)12-11-6/h1-2H, (H,11,12) respectively .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 372.8±37.0 °C and a predicted density of 2.33±0.1 g/cm3 at 20 °C and 760 Torr . Its pKa is predicted to be -2.08±0.50 .Scientific Research Applications
Antimicrobial Applications
One significant application of indazole derivatives, such as 6-Bromo-7-fluoro-3-iodo-1H-indazole, is in the realm of antimicrobial research. Indazoles have shown strong inhibitory effects on enzymes like lactoperoxidase (LPO), which is vital for the immune system and possesses broad antimicrobial properties. This inhibition is essential for developing new antimicrobial strategies in various industries, including cosmetics and agriculture (Köksal & Alım, 2018).
Chemical Synthesis and Drug Development
Indazoles are integral in synthesizing new chemical entities. Efficient methods for synthesizing 7-substituted or 3,7-disubstituted 1H-indazoles have been reported, highlighting their role as building blocks in divergent syntheses via palladium cross-coupling reactions. This synthesis process is crucial for developing novel compounds with potential therapeutic applications (Cottyn et al., 2007).
Novel Synthetic Approaches
Research into the synthesis of SF5-substituted indazoles, including various derivatives like bromo, iodo, nitro, and N-acetyl substituted compounds, has been conducted. This includes the development of methods for synthesizing fully matched analogs of experimental drugs, demonstrating the versatility and potential of indazoles in drug synthesis (Kanishchev & Dolbier, 2018).
Potential in Medicinal Chemistry
Indazole derivatives, including this compound, have been explored for their potential in medicinal chemistry. For example, studies on 7-nitro indazole derivatives show that they are potent inhibitors of various nitric oxide synthase enzyme activities, suggesting their potential as biological tools and therapeutic agents (Bland-Ward & Moore, 1995).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that indazole derivatives, which this compound is a part of, have been investigated for their potential in producing hiv protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .
Mode of Action
It’s suggested that the cyclization process in the synthesis of indazole derivatives is greatly affected by the hydrogen bond . This could imply that the compound interacts with its targets through hydrogen bonding, leading to changes in the target’s function or structure.
Biochemical Pathways
Given the broad range of biological activities exhibited by indazole derivatives , it’s plausible that multiple pathways could be affected.
Result of Action
Indazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
6-bromo-7-fluoro-3-iodo-2H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFIN2/c8-4-2-1-3-6(5(4)9)11-12-7(3)10/h1-2H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHSETPUGJKEIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NNC(=C21)I)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride](/img/structure/B6291222.png)
![tert-Butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B6291224.png)

![(11bR)-N,N-bis[(1R)-1-(4-Methoxyphenyl)ethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6291243.png)
![8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B6291248.png)
![2',7'-Dibromospiro[adamantane-2,9'-fluorene]](/img/structure/B6291252.png)
![(R)-2-(t-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6291268.png)
![(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6291279.png)
![2,4-Difluoro-6-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-1,3,5-triazine, 97%](/img/structure/B6291295.png)


![4-[4-(Benzyloxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6291324.png)

